
Phenyltriethoxysilane
Overview
Description
Phenyltriethoxysilane is an organosilicon compound with the chemical formula C12H20O3Si. It is a colorless, transparent liquid with a mild odor. This compound is widely used in various industrial and scientific applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyltriethoxysilane can be synthesized through the hydrolysis and condensation of phenyltrichlorosilane with ethanol. The reaction typically involves the following steps:
Hydrolysis: Phenyltrichlorosilane reacts with water to form phenylsilanetriol.
Condensation: The phenylsilanetriol then reacts with ethanol to produce this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a sol-gel process. This involves the hydrolysis of tetraethoxysilane (TEOS) in the presence of this compound as a modifier. The reaction is catalyzed by ammonia and carried out in an ethanol solvent .
Chemical Reactions Analysis
Types of Reactions: Phenyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Cross-Coupling Reactions: Participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Ethanol, ammonia as a catalyst.
Cross-Coupling: Palladium catalysts, organic halides.
Major Products:
Hydrolysis and Condensation: Silanols and siloxanes.
Cross-Coupling: Various organic compounds with carbon-carbon bonds.
Scientific Research Applications
Phenyltriethoxysilane has a wide range of applications in scientific research:
Biology: Employed in the modification of surfaces for biological assays and as a component in biosensors.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
Phenyltriethoxysilane exerts its effects through the formation of siloxane bonds. The hydrolysis of this compound produces silanols, which then undergo condensation to form siloxane networks. These networks impart unique properties such as hydrophobicity, thermal stability, and mechanical strength to the materials .
Comparison with Similar Compounds
- Trimethoxyphenylsilane
- Methyltriethoxysilane
- Dimethyldiethoxysilane
Comparison: Phenyltriethoxysilane is unique due to the presence of a phenyl group, which enhances its thermal stability and hydrophobic properties compared to other similar compounds. For instance, trimethoxyphenylsilane has similar reactivity but differs in the number of ethoxy groups, affecting its solubility and reactivity .
This compound stands out in its versatility and wide range of applications, making it a valuable compound in both scientific research and industrial applications.
Biological Activity
Phenyltriethoxysilane (PTES) is an organosilicon compound that has garnered attention due to its unique properties and potential applications in various fields, including materials science and biomedical engineering. This article delves into the biological activity of PTES, highlighting its synthesis, antimicrobial properties, and applications in drug delivery systems.
1. Synthesis and Properties
PTES is synthesized through the hydrolysis and polycondensation of triethoxysilane, often catalyzed by acids. The resulting silanes exhibit a phenyl group that enhances their compatibility with organic materials, making them suitable for various applications in coatings and composites. The hydrolysis process can be influenced by factors such as water content, temperature, and the presence of catalysts, which affect the final properties of the silane network formed .
2.1 Antimicrobial Properties
PTES has demonstrated significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy, PTES-modified surfaces exhibited a reduction in bacterial adhesion and growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This property is attributed to the hydrophobic nature of the phenyl group, which disrupts bacterial cell membranes upon contact .
Bacterial Strain | Log Reduction (CFU/mL) | Significance (p-value) |
---|---|---|
Staphylococcus aureus | 2.61 ± 0.52 | < 0.005 |
Escherichia coli | 3.49 ± 0.33 | < 0.005 |
Streptococcus mutans | 2.92 ± 0.30 | < 0.005 |
This table summarizes the antimicrobial efficacy of PTES against selected bacterial strains, indicating a significant reduction in colony-forming units (CFUs) compared to untreated controls.
2.2 Cytotoxicity Studies
Cytotoxicity assessments have shown that PTES exhibits low toxicity towards mammalian cells at specific concentrations, making it a viable candidate for biomedical applications such as drug delivery systems and tissue engineering scaffolds . For instance, studies using Vero cells revealed that concentrations below Lf/mL did not cause significant cytotoxic effects, suggesting good biocompatibility .
3. Applications in Drug Delivery
PTES has been explored for its potential in drug delivery systems due to its ability to form mesoporous structures when combined with silica nanoparticles. These Janus nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects . The structural asymmetry of these nanoparticles allows for selective targeting of drug delivery, particularly in cancer therapy.
4.1 PTES in Antimicrobial Coatings
A recent case study investigated the use of PTES in antimicrobial coatings for medical devices. The coated surfaces showed a significant reduction in biofilm formation over a period of time compared to uncoated controls, demonstrating PTES's potential as an effective antimicrobial agent in clinical settings .
4.2 PTES-Modified Nanoparticles for Drug Delivery
Another study focused on PTES-modified nanoparticles for delivering anticancer drugs. The results indicated enhanced cellular uptake and sustained release profiles compared to conventional delivery methods, highlighting the advantages of using PTES in therapeutic applications .
5. Conclusion
This compound exhibits promising biological activity characterized by significant antimicrobial properties and low cytotoxicity towards mammalian cells. Its ability to form functionalized surfaces and mesoporous structures positions it as a valuable compound in biomedical applications, particularly in developing effective drug delivery systems and antimicrobial coatings.
Ongoing research is essential to further elucidate the mechanisms underlying its biological activity and optimize its applications across various fields.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing phenyltriethoxysilane-based hybrid materials?
PTES is commonly used in sol-gel processes to create organosilica materials. A co-condensation approach with tetraethoxysilane (TEOS) under basic or acidic catalysis produces mesoporous structures with tunable porosity. For example, Ryouya et al. (2012) demonstrated that mixing PTES and TEOS in a 1:4 molar ratio with a cationic surfactant (e.g., cetyltrimethylammonium bromide) yields thin organosilica layers with uniform pore sizes . Key parameters include pH control (pH 2–3 for acidic hydrolysis) and aging temperature (60–80°C).
Q. How can the physicochemical properties of PTES-derived materials be characterized?
Critical characterization techniques include:
- Vibrational Spectroscopy : FTIR and Raman spectroscopy identify Si-O-Si (1070–1100 cm⁻¹) and phenyl ring (1600–1450 cm⁻¹) bonding states .
- Surface Area Analysis : BET analysis reveals surface areas of 300–800 m²/g for PTES-TEOS co-condensed materials, depending on surfactant templating .
- Thermogravimetric Analysis (TGA) : PTES-modified aerogels show thermal stability up to 400°C due to crosslinked siloxane networks .
Q. What safety protocols are essential for handling PTES in laboratory settings?
PTES is flammable (flash point 42°C) and releases ethanol during hydrolysis. Key precautions include:
- Use of nitrogen-purged environments to avoid moisture-triggered premature hydrolysis .
- Personal protective equipment (PPE): chemical-resistant gloves (nitrile), vapor respirators, and fume hoods for handling liquid PTES .
Advanced Research Questions
Q. How does ammonia catalysis influence the hydrolysis kinetics of PTES?
Ammonia accelerates PTES hydrolysis by deprotonating silanol groups, enabling faster Si-O-Si network formation. Sun et al. (2006) used liquid-state ²⁹Si NMR to quantify reaction rates, showing that 0.5 M NH₃ increases hydrolysis rates by 3× compared to acid-catalyzed systems. Mixed PTES/TEOS systems exhibit non-linear kinetics due to competitive condensation pathways .
Q. What mechanisms underlie PTES's ability to enhance electronic device stability?
PTES self-assembled monolayers (SAMs) on InGaZnO (IGZO) thin-film transistors (TFTs) reduce surface adsorption/desorption effects. Du et al. (2020) observed a 60% reduction in hysteresis and a threshold voltage shift (ΔVth) of only 0.17 V after PTES treatment. Hydrophobic phenyl groups minimize ambient moisture interaction, while ordered SAMs reduce charge trapping at interfaces .
Q. How do PTES-derived coatings inhibit microbial biofilm formation?
PTES sol-gel coatings doped with silver nanoparticles disrupt Staphylococcus epidermidis biofilm formation by:
- Surface Hydrophobicity : Contact angles >100° reduce bacterial adhesion.
- Controlled Silver Release : Ag⁺ ions from the coating exhibit MIC values of 4–8 µg/mL against Gram-positive bacteria .
Q. What are the contradictions in reported pore-size distributions of PTES-TEOS hybrid materials?
Studies report pore sizes ranging from 2 nm to 10 nm for similar PTES/TEOS ratios. Discrepancies arise from:
- Surfactant Type : Ionic surfactants (e.g., CTAB) produce smaller pores (2–4 nm) than non-ionic templates (e.g., Pluronic F127) .
- Drying Methods : Supercritical CO₂ drying preserves mesopores, while ambient drying collapses pores by 30–50% .
Q. How does PTES functionalization impact the mechanical properties of composite resins?
PTES-modified carbon fibers in epoxy resins show a 40% increase in interfacial shear strength (from 25 MPa to 35 MPa) due to:
- Chemical Bonding : Covalent Si-O-C linkages between PTES and the resin matrix.
- Surface Roughness : Atomic force microscopy (AFM) reveals PTES increases fiber surface roughness (Ra) from 15 nm to 45 nm, enhancing mechanical interlocking .
Q. Methodological Considerations
Q. How to resolve inconsistencies in spectroscopic data for PTES sol-gels?
Li et al. (2009) identified overlapping FTIR peaks (e.g., Si-O-Si vs. Si-O-C) as a common issue. To mitigate:
- Use deuterated solvents to minimize water interference.
- Combine Raman spectroscopy with ²⁹Si NMR for unambiguous Si-O network analysis .
Q. What statistical approaches are suitable for analyzing PTES-modified material performance?
For device stability studies (e.g., TFTs), apply:
Properties
IUPAC Name |
triethoxy(phenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVQKRGIASEUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124741-08-8 | |
Record name | Benzene, (triethoxysilyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124741-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8044462 | |
Record name | Triethoxy(phenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |
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Molecular Weight |
240.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, (triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
780-69-8 | |
Record name | Phenyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=780-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyltriethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyltriethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triethoxy(phenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(phenyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENYLTRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI310T2X15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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